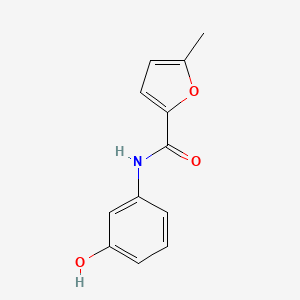

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-5-6-11(16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCCQIHGQRRLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358110 | |

| Record name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423730-64-7 | |

| Record name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 3-hydroxyaniline with 5-methylfuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Ether or amine derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide and related compounds:

*Estimated based on molecular formula.

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Morpholinosulfonyl Group (Compound 28): The sulfonyl group improves solubility, while the morpholine ring adds conformational flexibility, possibly optimizing target binding .

- Trifluoromethyl/Nitro Groups (): Electron-withdrawing groups like CF₃ and NO₂ enhance stability and membrane penetration but may reduce metabolic tolerance. These substituents correlate with trypanocidal activity in nitro-furan derivatives .

Heterocycle Variations

- Furan vs. Thiophene : Thiophene-based analogs (e.g., Compound 8 in ) exhibit antibacterial activity due to thiophene’s electron-rich aromatic system, which may improve interactions with bacterial enzymes. Furan derivatives, however, are generally less reactive but offer better metabolic stability .

Biological Activity

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide (commonly referred to as compound 1) is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a furan ring and a hydroxyl-substituted phenyl group. The presence of these functional groups is believed to contribute to its biological activity, particularly through interactions with various enzymes and receptors.

The mechanism of action of this compound involves several key interactions:

- Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This characteristic positions the compound as a candidate for enzyme inhibitors in biochemical assays.

- Hydrophobic Interactions : The furan ring may interact with hydrophobic pockets within proteins, affecting their function and modulating various biochemical pathways.

1. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to scavenge free radicals, suggesting that this compound might also exhibit antioxidant effects.

2. Anticancer Activity

The compound has been explored for its potential anticancer activities. Preliminary studies suggest that it may demonstrate cytotoxic effects against certain cancer cell lines, making it a promising lead compound in drug development for cancer therapies .

3. Enzyme Inhibition Studies

Inhibitory studies have indicated that this compound may serve as a selective inhibitor of aldo-keto reductases (AKR1C1 and AKR1C3). Compounds structurally related to it have shown varying degrees of inhibition, with some exhibiting Ki values in the micromolar range .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-hydroxyphenyl)acetamide | Hydroxy group at position 3 | Moderate anti-inflammatory effects |

| N-(4-hydroxyphenyl)acetamide | Hydroxy group at position 4 | Lower enzyme inhibition compared to compound 1 |

| N-(3-hydroxyphenyl)thiourea | Thiourea group present | Potentially different anticancer activity |

The presence of the furan ring in this compound distinguishes it from other hydroxyphenyl derivatives, enhancing its versatility in various applications.

Case Studies

Recent case studies have highlighted the biological activities of this compound:

- Study on Antioxidant Activity : A study demonstrated that compounds similar to this compound exhibited significant antioxidant activity, which could be attributed to the presence of the hydroxyl group on the phenyl ring.

- Cytotoxicity Against Cancer Cell Lines : Another investigation focused on assessing the cytotoxic effects of this compound against human cancer cell lines. The results indicated promising activity, warranting further exploration into its mechanisms and therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide?

A typical synthesis involves starting with methyl-5-(3-hydroxyphenyl)furan-2-carboxylate, followed by hydrolysis under basic conditions (e.g., 10% NaOH, reflux) to generate the carboxylic acid intermediate. Subsequent coupling with 3-aminophenol derivatives via amidation (e.g., using oxalyl chloride as an activating agent in DCM) yields the target compound. Reaction conditions such as temperature (50–60°C) and catalysts (e.g., DMAP) are critical for optimizing yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the furan and phenyl rings.

- HPLC-MS for purity assessment, using reverse-phase columns (C18) with UV detection at 254 nm.

- Melting point analysis (if available) to compare with literature values. Note: Handle the compound in a fume hood with nitrile gloves and safety goggles due to potential skin/eye irritation .

Q. What safety protocols are essential for handling this compound?

Based on structurally similar compounds:

- Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosol formation is possible.

- Engineering controls: Ensure local exhaust ventilation and avoid dust generation.

- First aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or solubility?

- Substituent optimization: Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to modulate electronic properties, potentially improving receptor binding.

- Solubility enhancement: Replace the 5-methyl group on the furan ring with polar moieties (e.g., -OH, -COOH) to increase aqueous solubility.

- Methodology: Use computational tools (e.g., DFT, molecular docking) to predict interactions before experimental validation .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

- Cross-validation: Compare data from peer-reviewed synthesis protocols (e.g., reflux conditions in ) with independent experimental replicates.

- Analytical rigor: Employ differential scanning calorimetry (DSC) for precise melting point determination and thermogravimetric analysis (TGA) to assess thermal stability .

Q. How can researchers evaluate the compound’s in vivo pharmacological activity?

- Model selection: Use hyperlipidemic rodent models to assess anti-lipidemic effects, as demonstrated for structurally related N-benzoylphenyl furancarboxamides.

- Dosing: Administer orally at 50–100 mg/kg/day for 4 weeks, monitoring serum lipid profiles (total cholesterol, triglycerides).

- Mechanistic studies: Perform Western blotting to analyze PPAR-α/γ pathway activation .

Q. What experimental approaches address low yields in amidation steps during synthesis?

- Activation reagent optimization: Replace oxalyl chloride with EDC/HOBt for milder conditions.

- Solvent selection: Use DMF or THF to improve reagent solubility.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ester hydrolysis | 10% NaOH, reflux, 24 h | 85–90 | |

| Amidation | Oxalyl chloride, DCM, 50°C, 48 h | 60–70 | |

| Purification | Ethanol/water recrystallization | 95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.